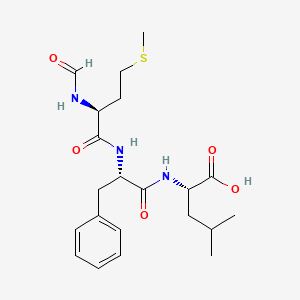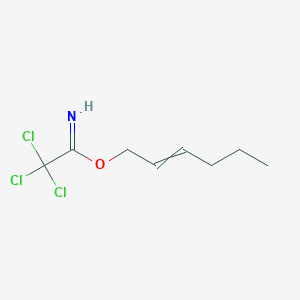![molecular formula C8H14O3S B14616475 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione CAS No. 59140-39-5](/img/structure/B14616475.png)
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by the presence of an oxirane ring and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with an oxirane derivative under controlled conditions. One common method involves the use of ®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The thiolane ring may also contribute to the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: This compound is similar in structure and is used as a starting material for the synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Another compound with an oxirane ring, used in different chemical applications.
Uniqueness
This compound is unique due to the combination of the oxirane and thiolane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
59140-39-5 |
|---|---|
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
2-[(3-methyloxiran-2-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H14O3S/c1-6-8(11-6)5-7-3-2-4-12(7,9)10/h6-8H,2-5H2,1H3 |
Clave InChI |
OZLVVLYMNUKISX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)CC2CCCS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
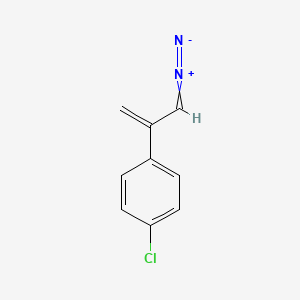
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
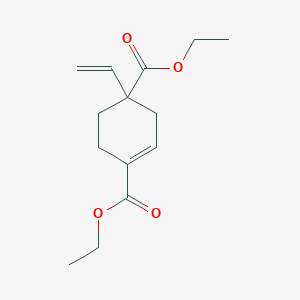

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
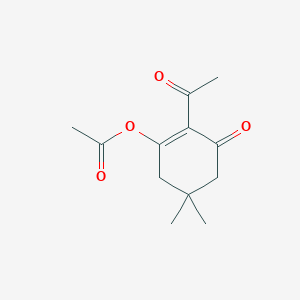
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
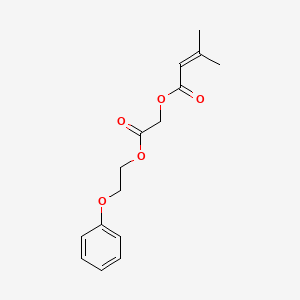
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
